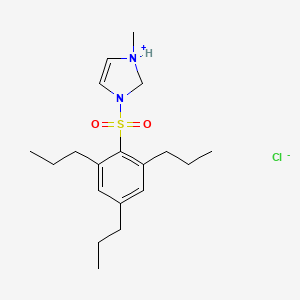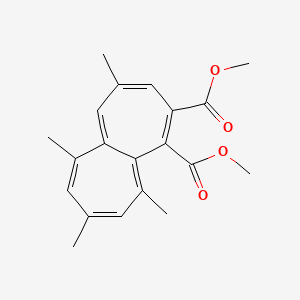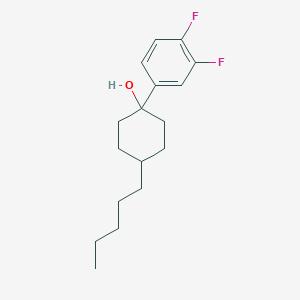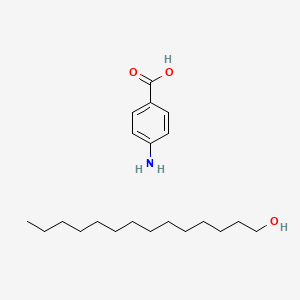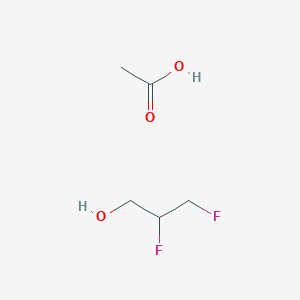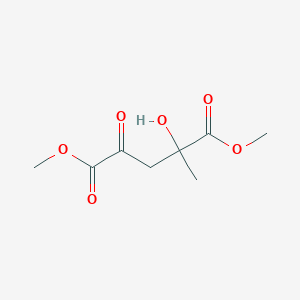
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate is an organic compound with the molecular formula C8H12O6. It is a derivative of pentanedioic acid and features both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-methyl-4-oxopentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-methyl-4-oxopentanedioic acid.
Reduction: Formation of 2-hydroxy-2-methyl-4-hydroxypentanedioate.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate involves its interaction with various molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and affect metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2-oxopentanedioate: Lacks the hydroxyl group, resulting in different reactivity and applications.
Diethyl 2-hydroxy-2-methyl-4-oxopentanedioate: Similar structure but with ethyl ester groups instead of methyl, affecting its physical properties and reactivity.
Uniqueness
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
113548-35-9 |
|---|---|
Molekularformel |
C8H12O6 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate |
InChI |
InChI=1S/C8H12O6/c1-8(12,7(11)14-3)4-5(9)6(10)13-2/h12H,4H2,1-3H3 |
InChI-Schlüssel |
PTQHXLYDBFDMNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)C(=O)OC)(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
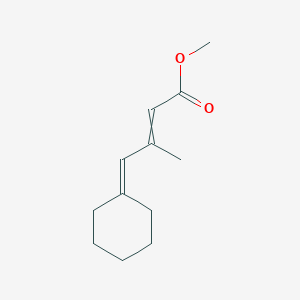
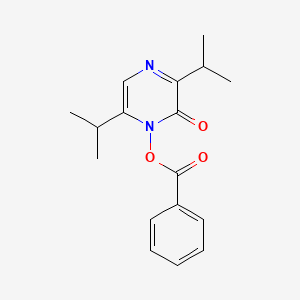
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
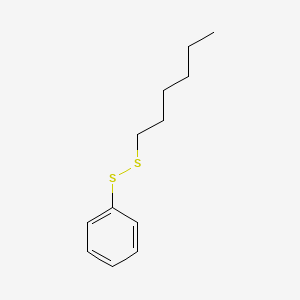
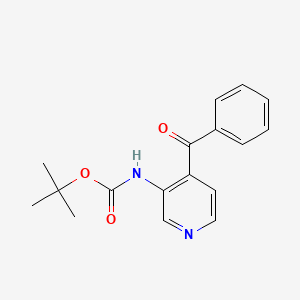
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
